2,3,4-Trimethoxybenzonitrile
Overview
Description
2,3,4-Trimethoxybenzonitrile is a chemical compound with the molecular formula C10H11NO31. It is used in various chemical reactions as an intermediate1.
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxybenzonitrile is not explicitly mentioned in the available resources. However, a related compound, 3,4,5-Trimethoxybenzoic acid, has been synthesized and evaluated for antihypertensive and local anesthetic activity2.Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxybenzonitrile consists of a benzene ring substituted with three methoxy groups and one nitrile group1. The molecular weight is 193.21.
Chemical Reactions Analysis
Specific chemical reactions involving 2,3,4-Trimethoxybenzonitrile are not detailed in the available resources.Physical And Chemical Properties Analysis
2,3,4-Trimethoxybenzonitrile is a white crystalline powder1. It has a melting point of 56-57 °C and a boiling point of 329.41°C1. The compound is soluble in methanol1.Scientific Research Applications
Synthesis and Intermediate Applications
2,3,4-Trimethoxybenzonitrile has been used as an intermediate in various chemical syntheses. For instance, it serves as an intermediate in the synthesis of 2,3,4-Trimethoxybenzoic acid, which is related to trimetazidine, a drug used for treating angina pectoris (Zhao Tian-sheng, 2010). This compound is synthesized through a process involving methylation, bromination, cyanidation, and hydrolysis, demonstrating its utility in complex organic syntheses.
Spectroscopic and Photophysical Studies
Spectroscopic and physicochemical parameters of derivatives of 2,3,4-Trimethoxybenzonitrile have been studied extensively. For instance, a study on 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ) dye, synthesized from 2,3,4-trimethoxybenzaldehyd, showcased its potential in solubilization in different micelles, making it useful as a probe and quencher in determining the critical micelle concentration of surfactants (Mohie E. M. Zayed & Parveen Kumar, 2017). This application in spectroscopy and micelle studies highlights the compound's versatility in chemical research.
Biological Evaluation and Antimicrobial Properties
Another significant application of 2,3,4-Trimethoxybenzonitrile derivatives involves biological evaluation. In a study, the Cr(III) complex containing 2-aminobenzonitrile (a related compound) and octanoate ion was synthesized and characterized. The antimicrobial activities of this complex were evaluated, showcasing moderate and potential activity against tested bacteria and fungi, along with considerable antioxidant activity (Govindharaju et al., 2019). Such studies illustrate the potential of 2,3,4-Trimethoxybenzonitrile derivatives in biomedical research, particularly in antimicrobial and antioxidant applications.
Catalytic Applications
Additionally, derivatives of 2,3,4-Trimethoxybenzonitrile have been utilized in catalysis. For instance, Bis(2,4,6-trimethoxybenzonitrile)gold(I) hexafluoroantimonate has been identified as an air-stable, versatile precatalyst for active and robust gold complexes. These complexes are useful in various catalytic processes, including cyclopropanation and skeletal rearrangement of enyne derivatives (Mihai Raducan et al., 2011) The use of such precatalysts demonstrates the potential of 2,3,4-Trimethoxybenzonitrile derivatives in facilitating complex chemical reactions, further highlighting their versatility in scientific research.
Safety And Hazards
Future Directions
The future directions of 2,3,4-Trimethoxybenzonitrile are not explicitly mentioned in the available resources. However, given its role as a chemical intermediate, it may find applications in the synthesis of new compounds and materials.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2,3,4-trimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGHMDKBZNXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195635 | |
Record name | 2,3,4-Trimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxybenzonitrile | |
CAS RN |
43020-38-8 | |
Record name | 2,3,4-Trimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43020-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043020388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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